1,4-Dichlorophthalazine
Overview
Description
1,4-Dichlorophthalazine is an organic compound with the molecular formula C8H4Cl2N2. It is a derivative of phthalazine, where two chlorine atoms are substituted at the 1 and 4 positions of the phthalazine ring. This compound is known for its applications in medicinal chemistry and as a building block in various chemical syntheses .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4-Dichlorophthalazine can be synthesized through the chlorination of phthalazine. The process involves the reaction of phthalazine with chlorine gas in the presence of a suitable catalyst. The reaction is typically carried out under controlled conditions to ensure selective chlorination at the 1 and 4 positions .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of phthalic anhydride as a starting material. The phthalic anhydride undergoes cyclization to form phthalazine, which is then chlorinated to yield this compound. This method is preferred due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1,4-Dichlorophthalazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: It can act as a coupling reagent in the synthesis of novel soluble polymer-bound ligands.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. These reactions typically require a base and are carried out in solvents like dimethylformamide or tetrahydrofuran.
Coupling Reactions: These reactions often involve the use of catalysts such as palladium or copper and are performed under inert atmosphere conditions.
Major Products Formed:
Substitution Reactions: Products include various substituted phthalazines, depending on the nucleophile used.
Coupling Reactions: Products include polymer-bound ligands and other complex organic molecules.
Scientific Research Applications
1,4-Dichlorophthalazine has several applications in scientific research, including:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those with potential therapeutic properties.
Polymer Chemistry: It serves as a coupling reagent in the synthesis of novel soluble polymer-bound ligands, which are used in various applications, including drug delivery systems.
Organic Synthesis: It is employed as a starting reagent in the synthesis of various organic compounds, including 4-aryl-1-(4-methylpiperazin-1-yl)phthalazines.
Mechanism of Action
The mechanism of action of 1,4-Dichlorophthalazine is primarily related to its ability to undergo substitution and coupling reactions. The chlorine atoms at the 1 and 4 positions make it a versatile intermediate in organic synthesis. The compound can form covalent bonds with nucleophiles, leading to the formation of various substituted phthalazines and other complex molecules .
Comparison with Similar Compounds
1,2-Dichlorophthalazine: Similar to 1,4-Dichlorophthalazine but with chlorine atoms at the 1 and 2 positions.
1,4-Dibromophthalazine: Similar structure but with bromine atoms instead of chlorine.
1,4-Difluorophthalazine: Similar structure but with fluorine atoms instead of chlorine.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of chlorine atoms at the 1 and 4 positions makes it particularly suitable for certain substitution and coupling reactions, which are not as efficiently carried out by its bromine or fluorine analogs .
Properties
IUPAC Name |
1,4-dichlorophthalazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2N2/c9-7-5-3-1-2-4-6(5)8(10)12-11-7/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODCNAEMHGMYADO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN=C2Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1049306 | |
Record name | 1,4-Dichlorophthalazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1049306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4752-10-7 | |
Record name | 1,4-Dichlorophthalazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4752-10-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,4-Dichlorophthalazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004752107 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,4-Dichlorophthalazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1049306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-dichlorophthalazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.977 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,4-DICHLOROPHTHALAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0OW60266KO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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